

The Inaugural Synthesis of 5-(Trifluoromethyl)nicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *5-(Trifluoromethyl)nicotinic acid*

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This in-depth technical guide details the first successful synthesis of **5-(Trifluoromethyl)nicotinic acid**, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to organic molecules, including increased metabolic stability and enhanced binding affinity to biological targets. This document provides a comprehensive overview of the pioneering synthetic route, including detailed experimental protocols and quantitative data, to support further research and development in this critical area of medicinal and materials chemistry.

Core Synthesis Overview

The first reported synthesis of **5-(Trifluoromethyl)nicotinic acid** is achieved through a direct carboxylation of 3-bromo-5-(trifluoromethyl)pyridine. This one-pot reaction utilizes a lithium-magnesium halide exchange followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality at the 3-position of the pyridine ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-(Trifluoromethyl)nicotinic acid**.

| Parameter | Value |
|-----------------------|--|
| Starting Material | 3-Bromo-5-(trifluoromethyl)pyridine |
| Key Reagents | n-Butyllithium (1.6 M in hexane), Butylmagnesium chloride (2 M in diethyl ether), Dry Ice (solid carbon dioxide) |
| Solvent | Toluene, Tetrahydrofuran (THF) |
| Reaction Temperature | -75 °C to Room Temperature |
| Reaction Time | Approximately 3 hours 40 minutes |
| Product Molar Mass | 191.11 g/mol |
| Product Melting Point | 184-189 °C[1] |

Experimental Protocol

This section provides a detailed methodology for the first synthesis of **5-(Trifluoromethyl)nicotinic acid**.

Materials:

- 3-Bromo-5-(trifluoromethyl)pyridine (1.5 g, 6.64 mmol)
- Toluene (50 mL)
- n-Butyllithium (1.6 M in hexane, 9.96 mL, 15.9 mmol)
- Butylmagnesium chloride (2 M in diethyl ether, 3.98 mL, 8 mmol)
- Tetrahydrofuran (THF) (10 mL)
- Dry Ice (solid carbon dioxide) (20 g, 454 mmol)
- 1 M Sodium hydroxide solution (50 mL)
- 4 M Hydrochloric acid

- Diethyl ether
- Anhydrous sodium sulfate
- Dichloromethane

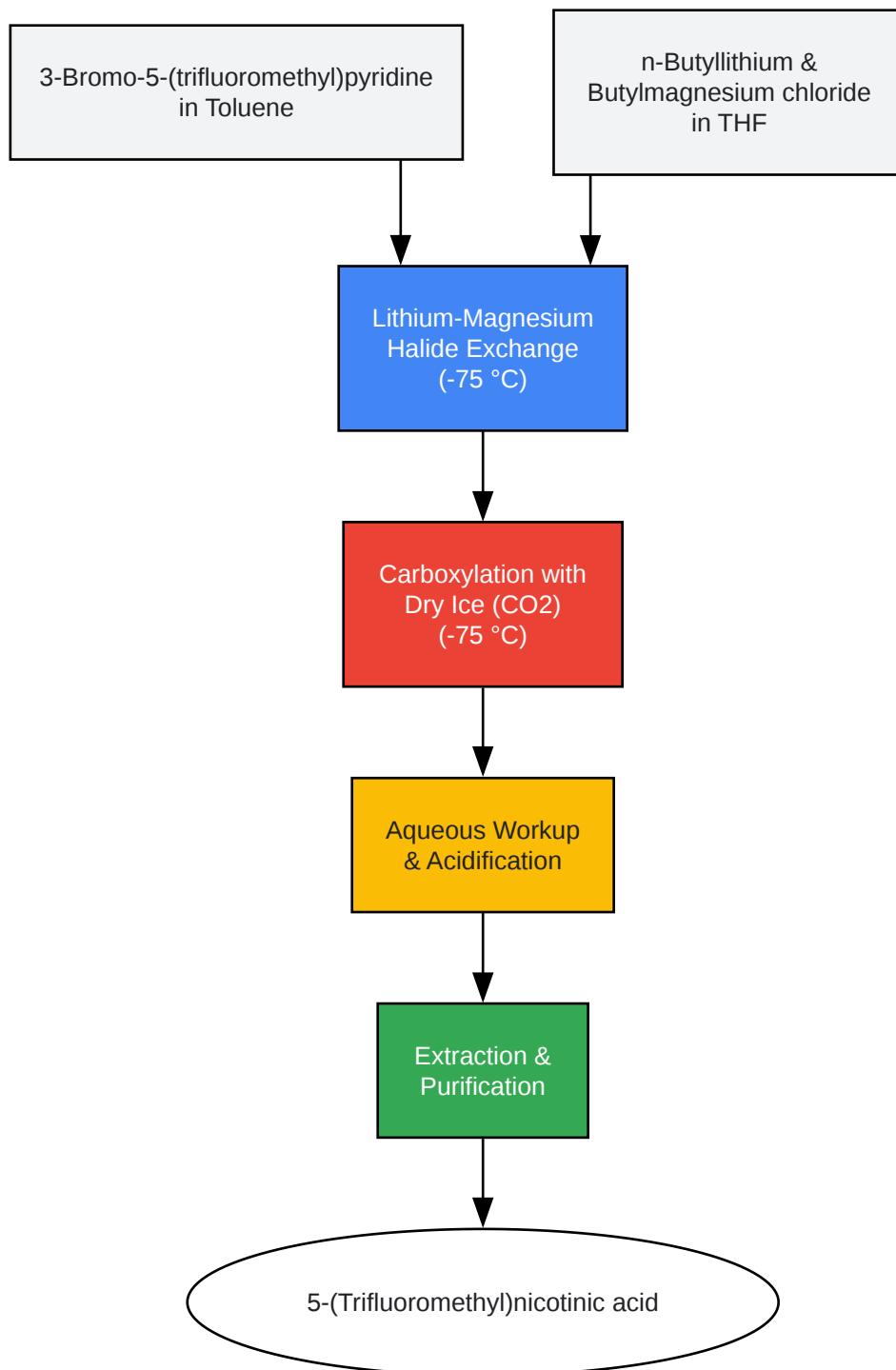
Procedure:

- A solution of 3-bromo-5-(trifluoromethyl)pyridine (1.5 g) in toluene (50 mL) is prepared and cooled to -75 °C.[1]
- In a separate flask, a mixed solution of n-butyllithium (9.96 mL of a 1.6 M solution in hexane) and butylmagnesium chloride (3.98 mL of a 2 M solution in diethyl ether) in THF (10 mL) is prepared and cooled.
- The solution of 3-bromo-5-(trifluoromethyl)pyridine is slowly added dropwise to the cooled organometallic mixture at -75 °C.[1]
- Following the addition, the reaction mixture is stirred for an additional 20 minutes at -75 °C. [1]
- Crushed dry ice (20 g) is then added to the reaction mixture in portions, maintaining the temperature at -75 °C. The mixture is stirred for a further 20 minutes.[1]
- The reaction is allowed to warm to room temperature and is stirred for 3 hours.[1]
- Upon completion of the reaction, the mixture is quenched with 50 mL of a 1 M sodium hydroxide solution.
- The aqueous layer is separated and washed twice with diethyl ether.
- The aqueous phase is then acidified to a pH below 7 with 4 M hydrochloric acid, resulting in the precipitation of the product.
- The acidic aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

- The resulting residue is triturated with dichloromethane, and the solid precipitate is collected by filtration.
- The final product, **5-(Trifluoromethyl)nicotinic acid**, is dried in a circulating air dryer at 55 °C.[1]

Synthesis Workflow

The logical flow of the first synthesis of **5-(Trifluoromethyl)nicotinic acid** is depicted in the following diagram.

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References

- 1. 5-(Trifluoromethyl)nicotinic acid CAS#: 131747-40-5 [m.chemicalbook.com]
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